2-Methyl-4-octyne

Description

Structure

3D Structure

Properties

CAS No. |

10306-94-2 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

2-methyloct-4-yne |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 |

InChI Key |

MBLOALSHICMMKJ-UHFFFAOYSA-N |

SMILES |

CCCC#CCC(C)C |

Canonical SMILES |

CCCC#CCC(C)C |

Synonyms |

2-Methyl-4-octyne |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-octyne: Properties, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-4-octyne (CAS No: 10306-94-2), a nine-carbon internal alkyne.[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's key characteristics, provides an experimental protocol for its synthesis, outlines its expected chemical reactivity, and includes workflows for its synthesis and analysis.

Physical and Chemical Properties

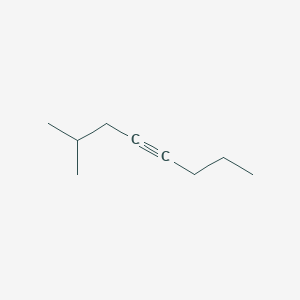

This compound is an organic compound with the molecular formula C₉H₁₆.[1] Its structure consists of an eight-carbon chain with a triple bond located at the fourth carbon and a methyl group at the second carbon. The physicochemical properties of this compound are summarized in the table below. The majority of the available data is based on computational models.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methyloct-4-yne | PubChem[1] |

| CAS Number | 10306-94-2 | PubChem[1] |

| Molecular Formula | C₉H₁₆ | PubChem[1] |

| Molecular Weight | 124.22 g/mol | PubChem[1] |

| Canonical SMILES | CCCC#CCC(C)C | PubChem[1] |

| InChI | InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 | PubChem[1] |

| InChIKey | MBLOALSHICMMKJ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 124.125200510 Da | PubChem[1] |

Chemical Reactivity and Signaling Pathways

As an unsymmetrical internal alkyne, this compound undergoes various addition reactions characteristic of the carbon-carbon triple bond. The electron-rich triple bond serves as a nucleophile, reacting with electrophiles.[3] Due to its asymmetry, reactions like hydration and hydrohalogenation are expected to yield a mixture of two constitutional isomers.

Key reactions include:

-

Hydrogenation: The triple bond can be fully or partially reduced.

-

Complete Reduction: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) reduces the alkyne to the corresponding alkane, 2-methyloctane.[4]

-

Partial Reduction (cis): Using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) results in syn-addition of hydrogen, producing the cis-alkene, (Z)-2-methyl-4-octene.[5]

-

Partial Reduction (trans): Dissolving metal reduction, typically with sodium in liquid ammonia, results in anti-addition of hydrogen to form the trans-alkene, (E)-2-methyl-4-octene.[3][5]

-

-

Halogenation: The addition of one equivalent of a halogen (e.g., Br₂, Cl₂) across the triple bond typically results in an anti-addition, yielding a trans-dihaloalkene.[4][6] The addition of a second equivalent produces a tetrahaloalkane.[6]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule.[3] The addition of one equivalent to this compound would produce a mixture of two vinylic halides. A second equivalent would lead to geminal dihalides.[3]

-

Hydration: In the presence of a mercury salt catalyst (like HgSO₄) in aqueous acid, the addition of water across the triple bond occurs. This reaction forms an enol intermediate that quickly tautomerizes to a ketone.[5] For this compound, this would result in a mixture of 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone.[7]

Currently, there is no specific information available in the scientific literature regarding signaling pathways involving this compound. Its biological activity has not been extensively studied.

Experimental Protocols

The synthesis of this compound can be achieved via the alkylation of a terminal alkyne. A common method involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an appropriate alkyl halide. One plausible route starts from 3-methyl-1-butyne (B31179) and 1-iodopropane (B42940).

Materials:

-

3-Methyl-1-butyne (isobutylethyne)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Iodopropane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Deprotonation: Dissolve 3-methyl-1-butyne in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled alkyne solution via the dropping funnel.

-

Allow the mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete formation of the lithium acetylide.

-

Alkylation: Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1-iodopropane dropwise to the acetylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/GC analysis indicates completion).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization of the synthesized this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

General GC-MS Protocol:

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating hydrocarbons.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

-

Inlet Temperature: 250-300 °C.[8]

-

Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1-2 min), then ramp at 10 °C/min to a final temperature of 280-320 °C.[8]

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Expected Spectroscopic Features (NMR): While specific spectral data is not available, the expected NMR signals can be predicted.

-

¹H NMR: Signals for the alkynyl protons are absent in internal alkynes.[9] The spectrum would show characteristic signals for the propyl group, the isobutyl group, and the protons on the carbons adjacent to the triple bond (propargylic protons), which typically appear in the 2-3 ppm range.[10]

-

¹³C NMR: The sp-hybridized carbons of the internal alkyne would show characteristic shifts in the 70-100 ppm region.[11] The remaining sp³-hybridized carbons would appear at higher field (lower ppm values).

References

- 1. This compound | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:10306-94-2 | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. study.com [study.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl-4-octyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2-Methyl-4-octyne (CAS No: 10306-94-2).[1] This internal alkyne is of interest in synthetic organic chemistry as a building block for more complex molecular architectures. This document consolidates available data on its structure, provides predicted spectroscopic characteristics, and outlines a viable synthetic route and standard experimental protocols for its characterization. The information presented is intended to support research and development activities where this molecule may be a key intermediate.

Chemical Identity and Physicochemical Properties

This compound is an aliphatic alkyne with the molecular formula C₉H₁₆.[1] Its structure features a nine-carbon chain with a methyl group at the second position and a carbon-carbon triple bond located between the fourth and fifth carbon atoms. A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-methyloct-4-yne | [1] |

| CAS Number | 10306-94-2 | [1] |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| Canonical SMILES | CCCC#CCC(C)C | [1] |

| InChI | InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 | [1] |

| XLogP3-AA | 3.6 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 108 | [1] |

| Exact Mass | 124.125200510 Da | [1] |

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound.

Chemical Structure and Bonding

The chemical structure of this compound is characterized by a linear alkyne core with branched alkyl substituents. The key features of its bonding include:

-

Alkyne Group (C≡C): The defining feature is the carbon-carbon triple bond between C4 and C5. This bond consists of one sigma (σ) bond and two pi (π) bonds. The carbons involved in the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. This rigid, linear segment influences the overall shape of the molecule.

-

Alkyl Chain: The molecule possesses a propyl group attached to one side of the alkyne and an isobutyl group on the other. The carbon atoms in these alkyl chains are sp³-hybridized, leading to tetrahedral geometry and bond angles of approximately 109.5°.

-

Chirality: The presence of a methyl group at the C2 position does not create a chiral center in this specific molecule.

References

Technical Guide: Synthesis of 2-Methyl-4-octyne from 1-Iodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview for the synthesis of 2-Methyl-4-octyne, an unsymmetrical internal alkyne. The synthesis is achieved through the alkylation of a terminal alkyne, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The process involves a two-step sequence: the deprotonation of 3-methyl-1-butyne (B31179) to form a potent nucleophilic acetylide, followed by a nucleophilic substitution (SN2) reaction with 1-iodopropane (B42940). This guide details the reaction mechanism, a validated experimental protocol, and a summary of the physical and spectroscopic properties of the target compound.

Reaction Scheme and Mechanism

The synthesis of this compound from 1-iodopropane necessitates the use of 3-methyl-1-butyne as the alkyne source. The overall reaction is an alkylation of the 3-methyl-1-butyne acetylide with 1-iodopropane.

Overall Reaction:

The reaction proceeds via a two-step mechanism:

-

Deprotonation: The terminal alkyne, 3-methyl-1-butyne, possesses a weakly acidic proton (pKa ≈ 25) which can be removed by a very strong base, such as n-butyllithium (n-BuLi). This acid-base reaction generates a lithium acetylide, a carbanion that is a powerful nucleophile.

-

Nucleophilic Alkylation: The generated acetylide anion attacks the electrophilic α-carbon of 1-iodopropane in a bimolecular nucleophilic substitution (SN2) reaction. The use of a primary alkyl halide like 1-iodopropane is crucial as it minimizes the competing elimination (E2) reaction that can occur with secondary or tertiary halides. The iodide ion is displaced as a good leaving group, resulting in the formation of the new carbon-carbon bond and yielding the final product, this compound.

Logical Pathway for Synthesis

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on a reported procedure for the alkylation of a terminal alkyne with an alkyl iodide, achieving a high yield.

Materials:

-

4-Methyl-1-pentyne (equivalent to 3-methyl-1-butyne)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

1-Iodopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 4-methyl-1-pentyne. Anhydrous THF and hexanes are added as the solvent.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for one hour and then allowed to warm to 20 °C.

-

Alkylation: 1-Iodopropane (1.0 equivalent) is added to the solution of the lithium acetylide at 20 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 20 °C for 72 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether or hexanes.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Starting Alkyne | 3-Methyl-1-butyne | C₅H₈ | 68.12 | 598-23-2 |

| Alkylating Agent | 1-Iodopropane | C₃H₇I | 169.99 | 107-08-4 |

| Product | This compound | C₉H₁₆ | 124.22 | 10306-94-2[1] |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Base | n-Butyllithium | ChemicalBook |

| Solvent | THF / Hexanes | ChemicalBook |

| Reaction Temperature | -78 °C to 20 °C | ChemicalBook |

| Reaction Time | 72 hours | ChemicalBook |

| Reported Yield | 89% | ChemicalBook |

Table 3: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-8 | ~ 1.10 | Doublet | 6H | -CH(CH₃ )₂ |

| H-7 | ~ 2.60 | Multiplet | 1H | -CH (CH₃)₂ |

| H-6 | ~ 2.15 | Doublet | 2H | -C≡C-CH₂ - |

| H-3 | ~ 2.10 | Triplet (t) | 2H | -CH₂ -C≡C- |

| H-2 | ~ 1.50 | Sextet | 2H | -CH₂ -CH₃ |

| H-1 | ~ 0.95 | Triplet (t) | 3H | -CH₂-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C-8 | ~ 22.5 | -CH(C H₃)₂ |

| C-7 | ~ 28.0 | -C H(CH₃)₂ |

| C-6 | ~ 30.0 | -C≡C-C H₂- |

| C-5 | ~ 82.0 | -CH₂-C ≡C- |

| C-4 | ~ 80.0 | -C≡C -CH₂- |

| C-3 | ~ 21.0 | -C H₂-C≡C- |

| C-2 | ~ 23.0 | -C H₂-CH₃ |

| C-1 | ~ 13.5 | -CH₂-C H₃ |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| Characteristic Absorption | ~ 2200 - 2260 | C≡C stretch (weak for internal alkyne) |

| C-H Stretch | ~ 2850 - 2960 | sp³ C-H |

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

-

1-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

3-Methyl-1-butyne: Extremely flammable liquid and vapor.

-

Solvents (THF, Hexanes): Highly flammable. THF can form explosive peroxides upon storage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

References

In-Depth Technical Guide to 2-Methyl-4-octyne (CAS RN: 10306-94-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, data, and relevant experimental context for 2-Methyl-4-octyne. Due to the limited availability of published experimental data for this specific compound, this guide also incorporates information on structurally related molecules and general principles applicable to aliphatic alkynes to provide a broader understanding for research and development purposes.

Chemical Identification and Core Properties

This compound is an internal alkyne with a branched alkyl chain. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 10306-94-2 | [1] |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| IUPAC Name | 2-methyloct-4-yne | [1] |

| Synonyms | 4-Octyne (B155765), 2-methyl- | [1] |

| Canonical SMILES | CCCC#CCC(C)C | [1] |

| InChIKey | MBLOALSHICMMKJ-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | This compound (Computed) | 4-Octyne (Experimental) | Source |

| Boiling Point | Not Available | 131.5 °C at 760 mmHg | |

| Density | Not Available | Not Available | |

| Refractive Index | Not Available | 1.429 | |

| LogP (Octanol/Water Partition Coefficient) | 2.836 | 3.4 | |

| Flash Point | Not Available | 29.4 °C |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive set of experimentally derived spectra is not publicly available, references to existing spectral data are provided below.

-

¹H NMR Spectroscopy: Specific proton NMR data for this compound is not detailed in available literature. However, the expected spectrum would show characteristic signals for the propyl group adjacent to the alkyne, the methylene (B1212753) and methine protons of the isobutyl group, and the terminal methyl groups.

-

¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum for this compound exists, which would be critical for confirming the carbon skeleton and the position of the triple bond.[1] The alkyne carbons would appear in the characteristic region of approximately 70-90 ppm.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[1][2] The spectrum would be expected to show C-H stretching vibrations around 2850-3000 cm⁻¹ and potentially a weak C≡C stretching vibration for the internal alkyne around 2100-2260 cm⁻¹.

-

Mass Spectrometry (MS): GC-MS data for this compound is available, which would show the molecular ion peak and characteristic fragmentation patterns useful for structural confirmation.[1][3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route involves the alkylation of a smaller terminal alkyne.

Proposed Synthesis Pathway

A common method for the synthesis of internal alkynes is the alkylation of an acetylide anion with an alkyl halide. For this compound, a potential route is the reaction of the acetylide of 4-methyl-1-pentyne (B1581292) with 1-iodopropane.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Alkyne Alkylation (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Deprotonation: A solution of the terminal alkyne (e.g., 4-methyl-1-pentyne) in a suitable anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) is treated with a strong base (e.g., sodium amide or n-butyllithium) at low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding acetylide anion.

-

Alkylation: The alkylating agent (e.g., 1-iodopropane) is added to the solution of the acetylide, and the reaction mixture is allowed to warm to room temperature and stir for a specified period.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Biological Activity and Toxicological Data

There is no specific information available in the scientific literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, general considerations for aliphatic alkynes can be informative for preliminary assessment.

General Considerations for Aliphatic Alkynes:

-

Biological Activity: Simple aliphatic alkynes are not typically associated with potent, specific biological activities. However, the alkyne functional group is present in some biologically active natural products and pharmaceuticals.[4][5] The introduction of an alkyne can influence a molecule's metabolic stability and binding to biological targets.[6] Alkyne-containing molecules are also used as probes in chemical biology to study cellular processes.[7][8]

-

Toxicology: The toxicology of simple, unfunctionalized alkynes is not extensively studied. For hydrocarbons of similar carbon number (C9), potential hazards include aspiration toxicity if swallowed, and prolonged or repeated exposure may cause skin dryness or cracking.[9][10][11] Inhalation of high concentrations of volatile hydrocarbons may cause drowsiness or dizziness.[9][10] Thermal decomposition can release toxic gases.[9] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hypothetical Experimental Workflow for Biological Screening

For researchers interested in investigating the biological effects of this compound, a general screening workflow is proposed below.

Caption: A hypothetical workflow for biological screening.

Conclusion

This compound is a simple branched internal alkyne for which detailed experimental data is scarce. This guide has compiled the available computed data and spectral references, and proposed a plausible synthetic route. The complete lack of biological and toxicological data for this specific compound necessitates that any handling or experimental use be conducted with caution, following standard safety protocols for volatile organic compounds. For researchers in drug development, this compound could serve as a synthetic intermediate or a scaffold for the synthesis of more complex molecules. Future research to determine its experimental physicochemical properties, detailed spectroscopic characterization, and to screen for potential biological activities would be valuable contributions to the chemical and life sciences.

References

- 1. This compound | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. openaccesspub.org [openaccesspub.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ob.olis.is [ob.olis.is]

- 10. fiddes.co.uk [fiddes.co.uk]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

An In-depth Technical Guide to 2-Methyloct-4-yne: IUPAC Nomenclature, Isomerism, and Physicochemical Properties

For Immediate Release

This technical guide provides a comprehensive overview of 2-methyloct-4-yne, a chiral alkyne of interest to researchers, scientists, and professionals in drug development. This document details its IUPAC nomenclature, explores its constitutional and stereoisomers, presents available physicochemical data, and outlines a general experimental protocol for its synthesis.

IUPAC Nomenclature and Chemical Structure

2-Methyloct-4-yne is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its molecular structure. The parent chain is an eight-carbon chain, an "octyne," with the triple bond located at the fourth carbon. A methyl group is substituted at the second carbon position. The chemical formula for this compound is C9H16.[1][2]

The structure contains a chiral center at the second carbon, the point of attachment for the methyl group. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers.

Isomerism in 2-Methyloct-4-yne

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For 2-methyloct-4-yne (C9H16), several types of isomerism are possible, broadly categorized as constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For C9H16 alkynes, this includes:

-

Positional Isomers: These isomers differ in the position of the triple bond or the methyl group along the carbon chain. Examples include:

-

Linear Nonynes: 1-Nonyne, 2-Nonyne, 3-Nonyne, and 4-Nonyne.

-

Branched Isomers: Besides 2-methyloct-4-yne, other examples include 3-methyloct-1-yne, 4-methyloct-2-yne, and various other branched arrangements.

-

-

Skeletal Isomers: These isomers have different carbon skeletons. For instance, instead of a methyl-octyne structure, isomers could have an ethyl-heptyne or a propyl-hexyne backbone.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the chiral center at carbon-2, 2-methyloct-4-yne exists as a pair of enantiomers:

-

(R)-2-methyloct-4-yne

-

(S)-2-methyloct-4-yne

These enantiomers have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in opposite directions. The separation of these enantiomers typically requires chiral chromatography techniques.

dot

Caption: Isomeric classification of 2-methyloct-4-yne.

Physicochemical Data

Experimental data for 2-methyloct-4-yne is limited. However, data for its constitutional isomers, primarily the linear nonynes, are available and provide a basis for comparison. It is generally observed that branching in alkanes and alkynes tends to lower the boiling point compared to their straight-chain isomers due to a decrease in the surface area available for intermolecular van der Waals forces.[2][3][4][5]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 2-Methyloct-4-yne | C9H16 | 124.22 | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |

| 1-Nonyne | C9H16 | 124.22 | 150-151 | -50 | 0.757 |

| 3-Nonyne | C9H16 | 124.22 | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |

| 4-Nonyne | C9H16 | 124.22 | 151-153 | Not Determined | Not Determined |

Data for isomers sourced from various chemical databases.[6][7]

Experimental Protocols

General Synthesis of 2-Methyloct-4-yne

A common and effective method for the synthesis of internal alkynes such as 2-methyloct-4-yne is the alkylation of a smaller terminal alkyne. This process involves the deprotonation of the terminal alkyne to form an acetylide anion, which then acts as a nucleophile in a reaction with an alkyl halide.

Reaction Scheme:

-

Deprotonation of a Terminal Alkyne: A suitable terminal alkyne, for example, 1-pentyne (B49018), is treated with a strong base like sodium amide (NaNH2) in a suitable solvent such as liquid ammonia (B1221849) to form the corresponding sodium pentynide.

-

Nucleophilic Substitution (Alkylation): The resulting acetylide anion is then reacted with an appropriate alkyl halide, such as 2-bromobutane (B33332), in an SN2 reaction to form the desired internal alkyne, 2-methyloct-4-yne.

dot

Caption: General synthetic workflow for 2-methyloct-4-yne.

Detailed Methodology:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

1-Pentyne

-

Sodium amide (NaNH2)

-

Liquid ammonia (solvent)

-

2-Bromobutane

-

Anhydrous diethyl ether (co-solvent)

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

-

-

Procedure: a. The reaction flask is cooled to -78 °C (dry ice/acetone bath), and liquid ammonia is condensed into the flask. b. Sodium amide is cautiously added to the liquid ammonia with stirring. c. A solution of 1-pentyne in anhydrous diethyl ether is added dropwise to the sodium amide suspension. The mixture is stirred for a period to ensure complete formation of the acetylide. d. A solution of 2-bromobutane in anhydrous diethyl ether is then added dropwise to the acetylide solution. The reaction mixture is stirred and allowed to slowly warm to room temperature as the ammonia evaporates overnight. e. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. f. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. g. The crude product is purified by fractional distillation to yield pure 2-methyloct-4-yne.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Characterization

The synthesized 2-methyloct-4-yne can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the compound. The PubChem database contains spectral data for 2-methyloct-4-yne.[1]

-

Infrared (IR) Spectroscopy: The presence of the alkyne C≡C triple bond can be confirmed by a characteristic absorption band in the IR spectrum, typically around 2100-2260 cm-1.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Conclusion

References

- 1. Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-octyne | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Ethyl-2-methyloct-4-yne | C11H20 | CID 54499219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (Z)-2-methyloct-4-ene | C9H18 | CID 57878206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for 2-Methyl-4-octyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data interpretation for the internal alkyne, 2-Methyl-4-octyne. This document details the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for easy comparison. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and includes visualizations of key interpretation workflows and fragmentation pathways to aid in structural elucidation.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. This data is essential for the structural verification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H1, H1', H1'' | ~ 0.9 (t) | Triplet | 3H | ~ 7.0 |

| H2, H2' | ~ 1.5 (sextet) | Sextet | 2H | ~ 7.0 |

| H3, H3' | ~ 2.1 (t) | Triplet | 2H | ~ 7.0 |

| H6, H6' | ~ 2.2 (d) | Doublet | 2H | ~ 7.0 |

| H7 | ~ 1.8 (m) | Multiplet | 1H | - |

| H8, H8', H8'', H9, H9', H9'' | ~ 1.0 (d) | Doublet | 6H | ~ 7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~ 13.6 |

| C2 | ~ 22.5 |

| C3 | ~ 20.6 |

| C4 | ~ 80.0 |

| C5 | ~ 81.0 |

| C6 | ~ 30.2 |

| C7 | ~ 31.5 |

| C8, C9 | ~ 22.4 |

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³ hybridized) | 2850-3000 | Strong |

| C≡C stretch (internal alkyne) | 2100-2260 | Weak to Very Weak |

| C-H bend (methyl/methylene) | 1375-1470 | Medium |

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure |

| 124 | [C₉H₁₆]⁺ | Molecular Ion |

| 109 | [C₈H₁₃]⁺ | [M - CH₃]⁺ |

| 95 | [C₇H₁₁]⁺ | [M - C₂H₅]⁺ |

| 81 | [C₆H₉]⁺ | [M - C₃H₇]⁺ |

| 67 | [C₅H₇]⁺ | Propargyl cation fragmentation |

| 55 | [C₄H₇]⁺ | Allyl cation fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 41 | [C₃H₅]⁺ | Propargyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a volatile liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection range of the instrument's probe.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 1-2 seconds

-

Temperature: 298 K

-

-

¹³C NMR:

-

Spectral Width: -10 to 220 ppm

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

Pay close attention to the C-H stretching region (around 3000 cm⁻¹) and the alkyne C≡C stretching region (around 2200 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Parameters (Example):

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: 5 minutes

-

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

-

Scan Speed: 2 scans/second

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and pathways in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-4-octyne

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-4-octyne. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure with its distinct NMR environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six unique proton environments in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 0.9 | Triplet | 3H | -CH₂CH₃ |

| b | ~ 1.0 | Doublet | 6H | -CH(CH₃ )₂ |

| c | ~ 1.4 | Sextet | 2H | -CH₂ CH₃ |

| d | ~ 1.8 | Multiplet | 1H | -CH (CH₃)₂ |

| e | ~ 2.1 | Triplet | 2H | ≡C-CH₂ -CH(CH₃)₂ |

| f | ~ 2.2 | Triplet | 2H | -CH₂ -C≡ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, as each carbon atom resides in a unique chemical environment. The predicted chemical shifts are detailed in the table below. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm[1].

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 13 | -CH₂CH₃ |

| 2 | ~ 22 | -CH(CH₃ )₂ |

| 3 | ~ 23 | -CH₂ CH₃ |

| 4 | ~ 28 | -CH (CH₃)₂ |

| 5 | ~ 30 | ≡C-CH₂ -CH(CH₃)₂ |

| 6 | ~ 78 | -C ≡C- |

| 7 | ~ 82 | -C≡C - |

| 8 | ~ 20 | -CH₂ -C≡ |

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm[2][3].

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrumentation : The spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Acquisition : Acquire the spectrum using a standard one-pulse sequence. The number of scans can range from 8 to 32 to achieve an adequate signal-to-noise ratio.

-

Processing : The resulting Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The spectrum should then be phased and baseline corrected. The signals should be integrated to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy

-

Instrumentation : The spectrum should be recorded on the same high-resolution NMR spectrometer.

-

Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that all carbon signals appear as singlets. A greater number of scans (typically several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio[4].

-

Processing : Process the FID in a similar manner to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

Structural and Signaling Visualization

The following diagram illustrates the chemical structure of this compound and the logical correlation between the distinct proton and carbon environments and their expected NMR signals.

Caption: Molecular structure and NMR signal assignments for this compound.

References

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

mass spectrometry fragmentation patterns of 2-Methyl-4-octyne

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methyl-4-octyne

For researchers, scientists, and drug development professionals, a comprehensive understanding of mass spectrometry fragmentation is crucial for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the absence of a publicly available experimental spectrum, this guide is based on the fundamental principles of mass spectrometry and established fragmentation patterns of alkynes.

Predicted Fragmentation Pathways of this compound

The molecular formula for this compound is C₉H₁₆, with a molecular weight of approximately 124.22 g/mol . Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•) with an m/z of 124.

The fragmentation of the this compound molecular ion is expected to be primarily dictated by the location of the triple bond and the branching in the alkyl chain. The major fragmentation pathways are predicted to be propargylic cleavage and cleavages at the branched carbon center, as these lead to the formation of relatively stable carbocations.

Propargylic Cleavage:

Propargylic cleavage, the breaking of a carbon-carbon single bond adjacent to the triple bond, is a dominant fragmentation pathway for alkynes. This is due to the formation of a resonance-stabilized propargylic cation. For this compound, there are two possible sites for propargylic cleavage:

-

Cleavage of the C3-C4 bond: This cleavage results in the formation of a resonance-stabilized secondary propargylic cation with a predicted m/z of 81. The other fragment would be an isobutyl radical.

-

Cleavage of the C6-C7 bond: This cleavage would lead to the formation of a primary carbocation and is therefore less favored than the cleavage at the C3-C4 bond. However, it can still contribute to the overall spectrum.

Cleavage at the Branched Center:

The presence of a branched methyl group provides another favorable site for fragmentation.

-

Loss of a methyl radical (•CH₃): Cleavage of the bond between the secondary carbon and one of the methyl groups can lead to the formation of a stable secondary carbocation. This would result in a fragment ion with an m/z of 109 (M-15).

-

Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C2-C3 bond can result in the loss of an isopropyl radical, leading to a fragment with an m/z of 81.

Other Fragmentation Pathways:

Cleavage at other C-C bonds in the alkyl chains will also occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

Data Presentation

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation origin.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Interpretation |

| 124 | [C₉H₁₆]⁺• | Low to Moderate | Molecular Ion |

| 109 | [C₈H₁₃]⁺ | Moderate | Loss of a methyl radical (•CH₃) from the isopropyl group. |

| 81 | [C₆H₉]⁺ | High | Propargylic cleavage at the C3-C4 bond. |

| 67 | [C₅H₇]⁺ | Moderate | Further fragmentation of the m/z 81 ion. |

| 55 | [C₄H₇]⁺ | Moderate | Fragmentation of the alkyl chain. |

| 41 | [C₃H₅]⁺ | Moderate | Allylic cation, common in hydrocarbon fragmentation. |

Experimental Protocols

The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of a volatile organic compound like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[1]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-400.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Generate the mass spectrum for this peak by averaging the scans across the chromatographic peak and subtracting the background spectrum.

-

Analyze the fragmentation pattern to identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagram illustrates the predicted primary fragmentation pathways of the this compound molecular ion.

Caption: Predicted EI fragmentation of this compound.

References

FTIR analysis of the C≡C triple bond in 2-Methyl-4-octyne

An In-depth Technical Guide to the FTIR Analysis of the C≡C Triple Bond in 2-Methyl-4-octyne

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry for the identification and characterization of chemical compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This guide focuses specifically on the analysis of the carbon-carbon triple bond (C≡C) in this compound, an unsymmetrical internal alkyne. Understanding the characteristic vibrational frequency of this functional group is crucial for structural elucidation, reaction monitoring, and quality control in various scientific and industrial settings, including drug development.

Theoretical Background: The C≡C Stretching Vibration

The absorption of infrared radiation by a molecule excites specific vibrational modes of its covalent bonds. The C≡C triple bond in alkynes undergoes a stretching vibration, where the two carbon atoms move towards and away from each other. The frequency of this vibration is dependent on the bond strength and the masses of the atoms involved. Triple bonds are stronger and stiffer than double or single bonds, and therefore vibrate at a higher frequency.[1][2]

The C≡C stretching vibration typically appears in a relatively "quiet" region of the IR spectrum, from 2100 cm⁻¹ to 2260 cm⁻¹.[3][4][5] The intensity of this absorption band, however, is highly dependent on the molecular structure:

-

Terminal Alkynes (R-C≡C-H): These compounds show a strong, sharp C-H stretching peak around 3300 cm⁻¹ and a medium-intensity C≡C stretching peak.[3][6][7] The significant change in the dipole moment during the C≡C bond vibration results in a more intense signal.[1]

-

Internal Alkynes (R-C≡C-R'): In these molecules, the C≡C bond is located within the carbon chain.

-

Symmetrical Alkynes (e.g., 4-octyne): If the groups attached to the triple bond are identical, the molecule is symmetrical. During the stretching vibration, there is no net change in the dipole moment. Consequently, the C≡C absorption is IR-inactive and the peak is absent or extremely weak.[1][4][8][9]

-

Unsymmetrical Alkynes (e.g., this compound): When the substituents on either side of the triple bond are different, the molecule is unsymmetrical. This leads to a small change in the dipole moment during the C≡C stretch, resulting in a characteristically weak but observable absorption band.[1][4]

-

For this compound, we expect to see a weak but sharp peak in the 2190-2260 cm⁻¹ range, characteristic of an internal alkyne.[10][11]

Data Presentation

The following table summarizes the expected characteristic infrared absorption frequencies for the key functional groups present in this compound.

| Functional Group | Bond Type | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyne | C≡C | Stretch | 2190 - 2260 | Weak, Sharp |

| Alkane | C-H (sp³) | Stretch | 2850 - 2960 | Strong, Sharp |

| Alkane | C-H (sp³) | Bend | 1350 - 1470 | Medium |

Data compiled from multiple sources.[3][4][6][7][10][11][12]

Experimental Protocol: FTIR Analysis of Liquid this compound via ATR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid analysis that requires minimal sample preparation.

I. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: An ATR accessory, typically with a diamond or germanium crystal.[13]

-

Sample: this compound (liquid).

-

Cleaning Supplies: A suitable volatile solvent (e.g., isopropanol (B130326) or acetone) and lint-free wipes.

II. Methodology

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Set the desired spectral range, typically 4000 - 400 cm⁻¹.[5][13]

-

Select a resolution of 4 cm⁻¹ for routine analysis.[5]

-

Set the number of scans to be co-added (e.g., 16 to 32 scans) to improve the signal-to-noise ratio.[5]

-

-

Background Spectrum Collection:

-

Before introducing the sample, collect a background spectrum.[5]

-

This involves scanning the empty, clean ATR crystal. The instrument's software will store this spectrum, which accounts for the absorbance of the crystal and the ambient environment (e.g., CO₂, water vapor). This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[14]

-

-

Data Acquisition:

-

Initiate the sample scan using the instrument's software. The specified number of scans will be collected, averaged, and ratioed against the background spectrum to produce the final absorbance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands using the instrument's software tools.

-

Specifically locate the weak C≡C stretching vibration in the 2190-2260 cm⁻¹ region and the strong sp³ C-H stretches between 2850-2960 cm⁻¹.

-

Compare the obtained spectrum with reference databases to confirm the identity of the compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis by wiping it with a lint-free tissue soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.[14]

-

Mandatory Visualizations

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Caption: Relationship between molecular structure and FTIR signal intensity.

References

- 1. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. FTIR [terpconnect.umd.edu]

- 11. researchgate.net [researchgate.net]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. youtube.com [youtube.com]

Thermodynamic Properties of Asymmetrical Internal Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of asymmetrical internal alkynes. For professionals in research, science, and drug development, a thorough understanding of these properties is crucial for reaction design, process optimization, and predicting the stability and reactivity of molecules containing this functional group. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes the workflows involved.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of asymmetrical internal alkynes are primarily described by their standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). These properties are influenced by factors such as the size and nature of the alkyl substituents, the position of the triple bond, and steric effects.

Internal alkynes are generally more thermodynamically stable than their terminal isomers. This increased stability is attributed to hyperconjugation, where the sp3-hybridized orbitals of the adjacent alkyl groups interact with the π-system of the alkyne, leading to a delocalization of electron density and a lower overall energy state.

Data Presentation

The following tables summarize the available experimental and computational thermodynamic data for a selection of asymmetrical internal alkynes. It is important to note that experimental data for a wide range of these compounds can be sparse, and computational methods are often employed to provide reliable estimates.

Table 1: Standard Enthalpy of Formation (ΔfH°) for Selected Asymmetrical Internal Alkynes (gas phase, 298.15 K)

| Compound | Formula | ΔfH° (kJ/mol) | Method | Reference |

| 2-Pentyne (B165424) | C5H8 | 104.6 ± 0.8 | Exp. (Combustion Calorimetry) | NIST WebBook |

| 2-Hexyne | C6H10 | 80.3 ± 1.0 | Exp. (Combustion Calorimetry) | NIST WebBook |

| 3-Hexyne | C6H10 | 79.5 ± 1.0 | Exp. (Combustion Calorimetry) | NIST WebBook |

| 2-Heptyne | C7H12 | 56.1 ± 1.3 | Exp. (Combustion Calorimetry) | NIST WebBook |

| 3-Heptyne | C7H12 | 55.2 ± 1.3 | Exp. (Combustion Calorimetry) | NIST WebBook |

| 2-Octyne | C8H14 | 31.8 ± 1.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

| 3-Octyne | C8H14 | 30.9 ± 1.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

| 4-Octyne | C8H14 | 30.1 ± 1.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

Table 2: Standard Molar Entropy (S°) for Selected Asymmetrical Internal Alkynes (gas phase, 298.15 K)

| Compound | Formula | S° (J/mol·K) | Method | Reference |

| 2-Pentyne | C5H8 | 321.49 | Calc. (Statistical Mechanics) | NIST WebBook |

| 2-Hexyne | C6H10 | 358.9 | Calc. (Statistical Mechanics) | NIST WebBook |

| 3-Hexyne | C6H10 | 352.8 | Calc. (Statistical Mechanics) | NIST WebBook |

| 2-Heptyne | C7H12 | 396.3 | Calc. (Statistical Mechanics) | NIST WebBook |

| 3-Heptyne | C7H12 | 389.9 | Calc. (Statistical Mechanics) | NIST WebBook |

| 2-Octyne | C8H14 | 433.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

| 3-Octyne | C8H14 | 427.3 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

| 4-Octyne | C8H14 | 420.9 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

Table 3: Standard Gibbs Free Energy of Formation (ΔfG°) for Selected Asymmetrical Internal Alkynes (gas phase, 298.15 K)

| Compound | Formula | ΔfG° (kJ/mol) | Method | Reference |

| 2-Pentyne | C5H8 | 213.9 | Calc. | NIST WebBook |

| 2-Hexyne | C6H10 | 232.2 | Calc. | NIST WebBook |

| 3-Hexyne | C6H10 | 230.1 | Calc. | NIST WebBook |

| 2-Heptyne | C7H12 | 250.5 | Calc. | NIST WebBook |

| 3-Heptyne | C7H12 | 248.4 | Calc. | NIST WebBook |

| 2-Octyne | C8H14 | 268.8 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

| 3-Octyne | C8H14 | 266.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

| 4-Octyne | C8H14 | 264.6 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |

Experimental and Computational Methodologies

The determination of thermodynamic properties of asymmetrical internal alkynes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid alkyne (typically 0.5-1.0 g) is encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule or a thin polyester (B1180765) bag).

-

Bomb Preparation: The sample is placed in a platinum crucible inside the calorimetric bomb. A fuse wire (e.g., platinum or iron) is connected to the ignition circuit and positioned to make contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then pressurized with pure oxygen to approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision (to 10⁻⁴ K).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter (the energy equivalent) is determined separately by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at the experimental temperature and constant volume (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections for the heat of combustion of the container and the fuse wire, and for the formation of nitric acid from any residual nitrogen.

-

Conversion to Standard Enthalpy of Combustion: The value of ΔcU° is converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using the relationship ΔH = ΔU + Δ(pV).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the alkyne is then calculated using Hess's law, by subtracting the standard enthalpy of combustion of the alkyne from the sum of the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Methods

Computational quantum chemistry provides a powerful tool for calculating the thermodynamic properties of molecules, especially for compounds where experimental data is unavailable or difficult to obtain. High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), are widely used for this purpose.

2.2.1. Gaussian-4 (G4) Theory

G4 theory is a composite ab initio method that aims to achieve high accuracy in thermochemical calculations by combining results from several levels of theory and basis sets, and applying empirical corrections.

Detailed Methodology:

-

Geometry Optimization: The molecular geometry of the asymmetrical internal alkyne is first optimized using a lower-level, computationally less expensive method, typically density functional theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-31G(2df,p)).

-

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor to better match experimental values.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets. These include:

-

Hartree-Fock (HF) calculations with very large basis sets to extrapolate to the complete basis set limit.

-

Coupled-cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) to account for electron correlation effects.

-

-

Higher-Level Corrections: The final G4 energy is obtained by summing the energies from the different levels of calculation and adding a higher-level empirical correction term. This correction term accounts for remaining deficiencies in the theoretical treatment and is parameterized based on a large set of well-established experimental data.

-

Calculation of Thermodynamic Properties:

-

Enthalpy of Formation (ΔfH°): The G4 energy is used to calculate the atomization energy of the alkyne. The enthalpy of formation is then derived by subtracting the atomization energy from the known experimental enthalpies of formation of the constituent atoms in their standard states.

-

Entropy (S°) and Heat Capacity (Cv°): These properties are calculated using statistical mechanics based on the optimized geometry and the scaled vibrational frequencies.

-

Caption: Computational workflow for determining thermodynamic properties using G4 theory.

2.2.2. Benson Group Additivity Method

The Benson group additivity method is a semi-empirical approach for estimating the thermodynamic properties of organic molecules in the gas phase. It is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Detailed Methodology:

-

Molecular Structure Decomposition: The structure of the asymmetrical internal alkyne is broken down into a set of defined "groups." A group is an atom and its ligands.

-

Group Value Summation: The standard enthalpy of formation, entropy, and heat capacity of the molecule are estimated by summing the empirically derived values for each group.

-

Symmetry and Stereoisomer Corrections: Corrections are applied for molecular symmetry (by subtracting Rln(σ), where σ is the symmetry number, from the entropy) and for the presence of stereoisomers (by adding Rln(n), where n is the number of stereoisomers, to the entropy).

For example, to estimate the enthalpy of formation of 2-pentyne (CH₃-C≡C-CH₂-CH₃), the molecule would be decomposed into the following Benson groups:

-

C-(H)₃(C)

-

C-(C)(C≡)

-

C≡-(C)

-

C-(H)₂(C)(C≡)

-

C-(H)₃(C)

The sum of the enthalpy values for these groups would provide an estimate of the standard enthalpy of formation of 2-pentyne.

Conclusion

The thermodynamic properties of asymmetrical internal alkynes are fundamental to understanding their behavior in chemical systems. While experimental data provides the most accurate values, computational methods like G4 theory offer a reliable means of obtaining thermochemical data when experiments are not feasible. The Benson group additivity method remains a useful tool for quick estimations. This guide provides a foundational understanding of these properties and the methodologies used to determine them, serving as a valuable resource for researchers and professionals in the chemical sciences.

Solubility of 2-Methyl-4-octyne in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-octyne. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the fundamental principle of "like dissolves like" and the physicochemical properties of the compound. This guide presents an in-depth analysis of expected solubility in a variety of common organic solvents, a detailed experimental protocol for determining solubility, and a workflow diagram to visually represent the experimental procedure.

Introduction to this compound

This compound is an internal alkyne with the chemical formula C9H16. Its structure consists of a nine-carbon chain with a triple bond located at the fourth carbon and a methyl group at the second carbon. As a hydrocarbon, its molecular structure is predominantly nonpolar. This lack of polarity is the primary determinant of its solubility behavior in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, reaction chemistry, and potential use in drug development processes where solvent selection is critical.

Principles of Alkyne Solubility

The solubility of alkynes, like other hydrocarbons, is governed by the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Alkynes are generally considered nonpolar molecules due to the presence of only carbon-carbon and carbon-hydrogen bonds, which have low electronegativity differences.[2] Consequently, they exhibit good solubility in nonpolar organic solvents, where the primary intermolecular forces are weak van der Waals forces.[1] Conversely, alkynes are insoluble or only sparingly soluble in polar solvents, such as water, because they cannot form strong intermolecular bonds, like hydrogen bonds, with the polar solvent molecules.[1] The solubility of alkynes in organic solvents tends to decrease as the carbon chain length and molecular weight increase.[1]

Predicted Solubility of this compound

Based on the "like dissolves like" principle, this compound, as a nonpolar hydrocarbon, is expected to be highly soluble or miscible with nonpolar and weakly polar organic solvents. Its solubility is predicted to decrease significantly in polar aprotic and polar protic solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Classification | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Nonpolar Solvents | n-Hexane | C6H14 | Miscible | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |

| Toluene (B28343) | C7H8 | Miscible | As an aromatic hydrocarbon, toluene is an excellent solvent for other nonpolar compounds. | |

| Diethyl Ether | C4H10O | High / Miscible | The low polarity of diethyl ether allows for effective solvation of hydrocarbons.[1] | |

| Weakly Polar Solvents | Chloroform | CHCl3 | High / Miscible | Capable of dissolving a wide range of organic compounds, including nonpolar ones. |

| Ethyl Acetate | C4H8O2 | Moderate / High | Expected to be a good solvent, though its moderate polarity may slightly reduce miscibility compared to purely nonpolar solvents. | |

| Polar Aprotic Solvents | Acetone (B3395972) | C3H6O | Moderate | The polarity of acetone may limit the miscibility of the nonpolar this compound. |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | Very Low | The high polarity of DMSO makes it a poor solvent for nonpolar hydrocarbons. | |

| Polar Protic Solvents | Ethanol (B145695) | C2H5OH | Low / Moderate | The presence of a hydroxyl group and the capacity for hydrogen bonding in ethanol make it less compatible with a nonpolar solute. |

| Methanol | CH3OH | Low | Methanol is more polar than ethanol, leading to a lower expected solubility for a nonpolar compound. |

Experimental Protocol for Determining Miscibility/Solubility

Since this compound is a liquid at room temperature, its solubility in liquid solvents is often described in terms of miscibility.[3] Miscibility refers to the ability of two liquids to mix in all proportions to form a single, homogeneous phase. The following is a general experimental protocol for determining the miscibility of this compound in an organic solvent.

Objective: To qualitatively determine the miscibility of this compound in a given organic solvent at various proportions at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane (B92381), toluene, ethanol)

-

Graduated cylinders or pipettes

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Label a series of vials or test tubes for each solvent to be tested and for each volume ratio.

-

If temperature effects are being studied, allow all liquids to equilibrate to the desired temperature in a constant temperature bath.

-

-

Mixing:

-

Using a graduated cylinder or pipette, add a specific volume of the chosen organic solvent to a labeled vial. For example, start with 1 mL of the solvent.

-

To the same vial, add a specific volume of this compound. To test a range of miscibility, prepare several samples with varying volume ratios (e.g., 1:1, 1:4, 4:1 of solvent to solute).

-

Securely cap the vial.

-

-

Agitation:

-

Vigorously shake the vial by hand for 30-60 seconds, or use a vortex mixer for 30 seconds to ensure thorough mixing of the two liquids.

-

-

Observation:

-

Allow the vial to stand undisturbed for at least 1-2 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: If the mixture remains a single, clear, and homogeneous liquid phase, the two liquids are miscible at that ratio.[4]

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids may be partially miscible. Further investigation may be required.

-

-

-

Data Recording:

-

Record the observations for each solvent and each volume ratio in a laboratory notebook. Note whether the liquids are miscible, immiscible, or partially miscible.

-

-

Confirmation (Optional):

-

For a more rigorous determination, especially in cases of ambiguity, analytical techniques such as spectroscopy can be employed to confirm the homogeneity of the mixture.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the miscibility of this compound in an organic solvent.

Conclusion

References

The Alkyne in Modern Chemistry: A Historical and Technical Guide to Substituted Alkyne Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals